Cas no 1428367-17-2 (N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide)
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide
- F6411-4389
- 1428367-17-2
- N-(3-CHLORO-2-FLUOROPHENYL)-1-METHYLINDAZOLE-3-CARBOXAMIDE
- AKOS024554510
- VU0547594-1
-
- Inchi: 1S/C15H11ClFN3O/c1-20-12-8-3-2-5-9(12)14(19-20)15(21)18-11-7-4-6-10(16)13(11)17/h2-8H,1H3,(H,18,21)
- InChI Key: WSUXGFZKZFCZIB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1F)NC(C1C2C=CC=CC=2N(C)N=1)=O
Computed Properties
- Exact Mass: 303.0574678g/mol
- Monoisotopic Mass: 303.0574678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 46.9Ų
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6411-4389-2μmol |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-5μmol |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-10μmol |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-20μmol |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-1mg |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-2mg |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-3mg |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-4mg |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-5mg |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6411-4389-10mg |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide |
1428367-17-2 | 10mg |
$79.0 | 2023-09-09 |
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide
Introduction to N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS No. 1428367-17-2)
N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide, identified by its CAS number 1428367-17-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro and fluoro substituent on the phenyl ring, as well as the amide functional group, contribute to its unique chemical properties and biological interactions.
The indazole core is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological significance. Indazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide enhances its interaction with biological targets, making it a promising candidate for drug development.
In recent years, there has been a surge in research focused on developing novel indazole-based compounds with improved efficacy and reduced side effects. The introduction of halogen atoms such as chlorine and fluorine into the phenyl ring not only modifies the electronic properties of the molecule but also influences its metabolic stability and bioavailability. These structural modifications are crucial in optimizing drug-like properties, ensuring that the compound can effectively reach its target site within the body.
The amide group in N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide plays a pivotal role in determining its pharmacokinetic behavior. Amides are known to be stable and biocompatible, making them ideal for pharmaceutical applications. The presence of this functional group also allows for further derivatization, enabling researchers to fine-tune the properties of the compound for specific therapeutic purposes.
Recent studies have highlighted the potential of N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide as an intermediate in the synthesis of more complex pharmacophores. Researchers have explored its utility in generating novel molecules with enhanced biological activity. For instance, modifications to the indazole core have led to the discovery of compounds with potent anticancer effects, demonstrating the versatility of this scaffold.
The chloro and fluoro substituents in N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide are particularly noteworthy due to their ability to influence molecular interactions at the atomic level. These substituents can enhance binding affinity by participating in hydrogen bonding or π-stacking interactions with biological targets. Additionally, they can modulate metabolic pathways, contributing to improved drug efficacy and duration of action.
The synthesis of N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the indazole core efficiently. The introduction of chlorine and fluorine substituents is typically achieved through nucleophilic aromatic substitution or metal-halogen exchange reactions, ensuring high regioselectivity and yield.
In conclusion, N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS No. 1428367-17-2)
1428367-17-2 (N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)